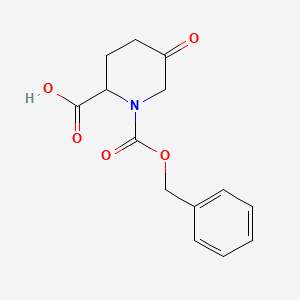

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

CAS No.: 100711-68-0

Cat. No.: VC8337146

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100711-68-0 |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| IUPAC Name | 5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18) |

| Standard InChI Key | IBZDRDHRFDYPTQ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The piperidine ring in 1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid adopts a chair conformation, as observed in structurally related compounds such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid . The ketone group at position 5 introduces a planar sp²-hybridized carbon, while the carboxylic acid at position 2 contributes to hydrogen-bonding interactions. The benzyloxycarbonyl group at position 1 provides steric bulk and protects the nitrogen atom during synthetic transformations.

The IUPAC name of the compound is 1-(benzyloxycarbonyl)-5-oxopiperidine-2-carboxylic acid, and its SMILES representation is . The presence of both electron-withdrawing (ketone, carboxylic acid) and electron-donating (benzyloxycarbonyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Crystallographic Insights

While no direct X-ray diffraction data for 1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is available, analogous compounds like (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid crystallize in the orthorhombic space group with unit cell parameters , , and Å . The dihedral angle between the piperidine ring and the benzyl group in such structures is approximately 61.1°, suggesting limited conjugation between the aromatic and heterocyclic systems .

Table 1: Comparative Structural Data for Piperidine Derivatives

| Compound Name | Molecular Formula | Key Functional Groups | Crystallographic Space Group |

|---|---|---|---|

| Target Compound | Cbz, 5-oxo, 2-carboxylic acid | Not reported | |

| (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid | Benzyl, 6-oxo, 2-carboxylic acid | ||

| (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid | Cbz, 2-carboxylic acid | Not reported |

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid can be inferred from methods used for analogous piperidine derivatives. A plausible route involves:

-

Introduction of the Cbz Group: Protection of piperidine’s nitrogen using benzyl chloroformate in the presence of a base such as triethylamine .

-

Oxidation at Position 5: Selective oxidation of the piperidine ring using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC) to install the ketone functionality .

-

Carboxylic Acid Formation: Hydrolysis of a pre-existing ester group at position 2 under basic conditions (e.g., NaOH in dioxane/water) .

An alternative approach, inspired by the synthesis of 5-oxopiperazine-2-carboxylic acids , could involve cyclization of a linear precursor. For example, L-serine methyl ester might undergo N-alkylation with ethyl glyoxylate, followed by Mitsunobu reaction with hydrazoic acid to form an azide intermediate. Subsequent hydrogenation and cyclization would yield the piperidine ring, with final deprotection steps introducing the carboxylic acid and Cbz groups .

Reactivity Profile

The compound’s reactivity is dominated by three key sites:

-

Carboxylic Acid: Participates in amide bond formation, esterification, and salt formation.

-

Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

-

Cbz Group: Removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH), enabling selective deprotection in multi-step syntheses .

Applications in Drug Discovery

Peptidomimetic Design

Future Research Directions

-

Crystallographic Studies: Determination of the compound’s crystal structure would elucidate conformational preferences and intermolecular interactions.

-

Biological Screening: Evaluation of inhibitory activity against enzymes such as dipeptidyl peptidase-4 (DPP-4) or HIV protease could reveal therapeutic potential.

-

Derivatization Libraries: Systematic modification of the ketone and carboxylic acid groups may yield analogs with improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume